molecular formula C15H21NO5 B11707715 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid

Katalognummer: B11707715
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: YLTAUAUEZVIMJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, an amino group, and a hexanoic acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid typically involves the following steps:

    Formation of the Benzoyl Derivative: The starting material, 3,4-dimethoxybenzoic acid, is reacted with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with hexanoic acid in the presence of a base, such as triethylamine, to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the hexanoic acid chain and amino group.

    Hexanoic acid: Lacks the benzoyl and methoxy groups.

    N-(3,4-Dimethoxybenzoyl)glycine: Contains a glycine moiety instead of a hexanoic acid chain.

Uniqueness

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid is unique due to the combination of its benzoyl group with methoxy substitutions and the hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Eigenschaften

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

6-[(3,4-dimethoxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C15H21NO5/c1-20-12-8-7-11(10-13(12)21-2)15(19)16-9-5-3-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19)(H,17,18)

InChI-Schlüssel

YLTAUAUEZVIMJB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.